Desisopropyl Disopyramide Oxalate

Description

Structure

3D Structure of Parent

Properties

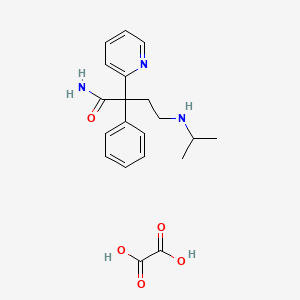

IUPAC Name |

oxalic acid;2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVCIBBRKTYOOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661891 |

Source

|

| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216619-15-6 |

Source

|

| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Hand: A Technical Guide to the Mechanism of Action of Desisopropyl Disopyramide Oxalate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Disopyramide, a Class Ia antiarrhythmic agent, has long been a tool in the clinical management of cardiac arrhythmias. However, its therapeutic action is not solely its own. This in-depth technical guide delves into the significant contribution of its primary and pharmacologically active metabolite, Desisopropyl Disopyramide. Often overlooked, this metabolite is a crucial player in the overall electrophysiological and clinical profile of Disopyramide. We will dissect its mechanism of action, from its genesis in the liver to its intricate interactions with cardiac ion channels. This guide will provide a comprehensive understanding of Desisopropyl Disopyramide's role, supported by quantitative data and detailed experimental protocols, to empower researchers and drug development professionals in the field of cardiac electrophysiology.

Introduction: The Metabolite in the Shadow

Disopyramide is administered as a racemic mixture and exerts its antiarrhythmic effects primarily through the blockade of fast sodium channels (INa) and, to a lesser extent, potassium channels.[1][2] Following oral administration, Disopyramide is well-absorbed and undergoes hepatic metabolism, primarily through N-dealkylation, to form its major metabolite, Desisopropyl Disopyramide (MND).[3][4] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4.[5] While often considered a secondary compound, Desisopropyl Disopyramide is present in clinically relevant concentrations and possesses its own distinct pharmacological profile, contributing significantly to the therapeutic and adverse effects observed with Disopyramide therapy.[4][6] Understanding the mechanism of action of this metabolite is therefore paramount for a complete comprehension of Disopyramide's clinical pharmacology.

Core Mechanism of Action: A Tale of Two Channels

Similar to its parent compound, Desisopropyl Disopyramide's primary mechanism of action lies in its ability to modulate cardiac ion channels, specifically sodium and potassium channels. This modulation alters the cardiac action potential, the fundamental electrical event that governs the heart's rhythm.

Sodium Channel Blockade: A Muted Echo of the Parent

Desisopropyl Disopyramide, like Disopyramide, is a blocker of the fast voltage-gated sodium channels (Nav1.5) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] By binding to these channels, it reduces the influx of sodium ions into the cardiomyocyte. This action leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential, which in turn slows the conduction of the electrical impulse throughout the heart.[1]

This reduced potency in sodium channel blockade is a critical differentiator between the parent drug and its metabolite, influencing the overall antiarrhythmic and proarrhythmic potential of Disopyramide therapy.

Potassium Channel Modulation: Influencing Repolarization

In addition to sodium channel blockade, Desisopropyl Disopyramide also affects potassium channels, which are crucial for the repolarization phase (Phase 3) of the action potential. This dual action is characteristic of Class Ia antiarrhythmic drugs.[1] The primary potassium channel target for Disopyramide is the rapid component of the delayed rectifier potassium current (IKr), carried by the hERG channel.[8][9] Inhibition of IKr leads to a prolongation of the action potential duration (APD) and the QT interval on the electrocardiogram.

While direct and comparative quantitative data on the effect of Desisopropyl Disopyramide on specific potassium currents like IKr and the slow component of the delayed rectifier potassium current (IKs) are limited, its influence on the overall action potential duration has been studied. The R(-) enantiomer of Desisopropyl Disopyramide has been observed to cause a shortening of the action potential, in contrast to the S(+) enantiomer of Disopyramide which prolongs it. This suggests a complex and stereoselective interaction with potassium channels that may differ significantly from the parent compound.

Disopyramide has been shown to inhibit the transient outward current (Ito) with an estimated EC50 of 14.1 µM and the rapid component of the delayed rectifier potassium current (IKr) with an estimated EC50 of 1.8 µM in rabbit ventricular myocytes.[10] Disopyramide also inhibits the hERG channel with an IC50 of 7.23 +/- 0.72 µM.[8] The lack of specific IC50 values for Desisopropyl Disopyramide on these channels highlights an area for further research to fully elucidate its contribution to the repolarization effects of Disopyramide.

Table 1: Comparative Electrophysiological Effects of Disopyramide and Desisopropyl Disopyramide

| Parameter | Disopyramide | Desisopropyl Disopyramide | Key Observations | Reference(s) |

| Sodium Channel Blockade | More Potent | Less Potent (approx. 3x) | Both compounds block fast sodium channels, but the metabolite is significantly weaker. | |

| KD for INa | 2.8 x 10-5 M | Not explicitly reported | Provides a quantitative measure of Disopyramide's potency. | [7] |

| Potassium Channel Blockade | ||||

| Effect on APD | S(+) enantiomer prolongs APD | R(-) enantiomer shortens APD | Stereoselective and potentially opposing effects on repolarization. | |

| IC50 for hERG (IKr) | 7.23 ± 0.72 µM | Not explicitly reported | Disopyramide is a potent hERG blocker. | [8] |

| EC50 for IKr (rabbit) | 1.8 µM | Not explicitly reported | Further evidence of potent IKr blockade by the parent drug. | [10] |

| EC50 for Ito (rabbit) | 14.1 µM | Not explicitly reported | Disopyramide also affects other potassium currents. | [10] |

Diagram 1: Signaling Pathway of Desisopropyl Disopyramide Oxalate

Caption: Metabolic conversion of Disopyramide and subsequent action on cardiac ion channels.

Anticholinergic Activity: A Clinically Relevant Side Note

A well-documented aspect of Disopyramide therapy is its anticholinergic (vagolytic) side effects, such as dry mouth, blurred vision, and urinary retention.[6] These effects are due to the blockade of muscarinic acetylcholine receptors. Desisopropyl Disopyramide also exhibits anticholinergic properties, although studies suggest it is less potent than the parent compound in this regard.

A study comparing the anticholinergic effects of the enantiomers of Desisopropyl Disopyramide found that the (2S)-enantiomer was approximately three times more potent than the (2R)-enantiomer.[11] Furthermore, a direct comparison indicated that the metabolite was slightly less potent than Disopyramide in its anticholinergic effects.[11] Another study found no correlation between the concentration of Desisopropyl Disopyramide and serum anticholinergic activity, suggesting its contribution to these side effects may be minimal compared to the parent drug.[12]

Table 2: Comparative Anticholinergic Activity

| Compound | IC50 (Guinea Pig Ileum) | Key Observations | Reference(s) |

| (2S)-Desisopropyl Disopyramide | 5.0 x 10-6 M | More potent enantiomer of the metabolite. | [11] |

| (2R)-Desisopropyl Disopyramide | 14 x 10-6 M | Less potent enantiomer of the metabolite. | [11] |

| Disopyramide | More potent than Desisopropyl Disopyramide | The parent drug is the primary contributor to anticholinergic effects. | [11][12] |

| Cibenzoline | Ki (rat heart): 15.8 +/- 1.6 µM | For comparison of anticholinergic potency. | [13] |

| Disopyramide | Ki (rat heart): 12 +/- 3.5 µM | For comparison of anticholinergic potency. | [13] |

| Atropine | Ki (rat heart): 0.013 +/- 0.001 µM | For comparison of anticholinergic potency. | [13] |

Experimental Protocols: Unmasking the Mechanism

To rigorously characterize the mechanism of action of Desisopropyl Disopyramide and compare it to its parent compound, a series of well-defined in vitro experiments are essential. The following protocols provide a framework for such investigations.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is the gold standard for studying the effects of a compound on specific ion currents in isolated cardiomyocytes.

Diagram 2: Experimental Workflow for Whole-Cell Voltage-Clamp

Caption: Step-by-step process for assessing ion channel modulation.

4.1.1. Protocol for Measuring Fast Sodium Current (INa)

-

Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., rat, guinea pig) using enzymatic digestion.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate INa, potassium and calcium channel blockers (e.g., CsCl, nifedipine) should be added.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure full availability of sodium channels.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit INa.

-

Record baseline currents.

-

Perfuse the cell with increasing concentrations of this compound.

-

Record currents at each concentration to determine the dose-dependent block.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Construct a current-voltage (I-V) relationship.

-

Generate a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

4.1.2. Protocol for Measuring Delayed Rectifier Potassium Current (IKr/hERG)

-

Cell Preparation: Use a stable cell line expressing the human hERG channel (e.g., HEK293 cells).

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply a depolarizing pulse to a positive potential (e.g., +20 mV) to activate and then inactivate the channels.

-

Repolarize the membrane to a negative potential (e.g., -50 mV) to record the deactivating tail current, which is a measure of IKr.

-

Record baseline tail currents.

-

Apply increasing concentrations of this compound.

-

Record tail currents at each concentration.

-

-

Data Analysis:

-

Measure the peak tail current amplitude.

-

Generate a concentration-response curve and calculate the IC50 value.

-

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity of a compound to muscarinic receptors, providing a quantitative measure of its anticholinergic potential.

4.2.1. Protocol for Competitive Binding Assay

-

Membrane Preparation: Prepare cell membranes from a tissue or cell line rich in muscarinic receptors (e.g., rat brain cortex or CHO cells expressing specific muscarinic receptor subtypes).

-

Reagents:

-

Radioligand: A labeled muscarinic antagonist, such as [3H]quinuclidinyl benzilate ([3H]QNB).

-

Competitor: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

-

Assay Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of Desisopropyl Disopyramide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion: A More Complete Picture

The pharmacological activity of Disopyramide is a composite of the actions of the parent drug and its primary metabolite, Desisopropyl Disopyramide. While Desisopropyl Disopyramide exhibits a similar mechanistic profile, its reduced potency in sodium channel blockade and distinct effects on potassium channels and muscarinic receptors create a nuanced contribution to the overall clinical effect. A thorough understanding of the mechanism of action of Desisopropyl Disopyramide is not merely an academic exercise; it is essential for optimizing therapeutic strategies, predicting patient responses, and designing safer and more effective antiarrhythmic drugs in the future. This guide provides a foundational framework for researchers and drug development professionals to further explore the intricate role of this often-underestimated metabolite.

References

- Paul, A. A., Witchel, H. J., & Hancox, J. C. (2001). Inhibition of HERG potassium channel current by the class 1a antiarrhythmic agent disopyramide.

- Molgo, J., Lemeignan, M., & Lechat, P. (1977). Effects of disopyramide (Norpace) on the different components of the cardiac action potential. Archives Internationales de Pharmacodynamie et de Thérapie, 227(1), 114-126.

- Mirro, M. J., Manalan, A. S., Bailey, J. C., & Watanabe, A. M. (1982). Anticholinergic effects of disopyramide and quinidine on guinea pig myocardium. Mediation by direct muscarinic receptor blockade.

- Dubray, C., Boucher, M., Paire, M., Pinatel, H., & Duchêne-Marullaz, P. (1986). Comparative effects of disopyramide and its mono-N-dealkylated metabolite in conscious dogs with chronic atrioventricular block: plasma concentration-response relationships. Journal of Cardiovascular Pharmacology, 8(6), 1229-1234.

- Varró, A., & Papp, J. G. (1995). Effect of disopyramide on potassium currents in rabbit ventricular myocytes. Journal of Cardiovascular Pharmacology, 25(3), 465-472.

- El-Sherif, N., & Turitto, G. (2011). The long QT syndrome and torsade de pointes. Pacing and Clinical Electrophysiology, 34(10), 1307-1323.

- Merck & Co., Inc. (2023).

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- Creative Bioarray. (n.d.).

- Axol Bioscience. (n.d.).

- Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.

- Nanion Technologies. (n.d.).

- Burke, T. R. Jr., Nelson, W. L., & Trager, W. F. (1980). Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. Journal of Medicinal Chemistry, 23(9), 1044-1048.

- Bergfeldt, L., Schenck-Gustafsson, K., & Dahlqvist, R. (1992). Comparative class 1 electrophysiologic and anticholinergic effects of disopyramide and its main metabolite (mono-N-dealkylated disopyramide) in healthy humans. Cardiovascular Drugs and Therapy, 6(5), 529-537.

- Vaughan Williams, E. M. (1984). A classification of antiarrhythmic actions reassessed after a decade of new drugs. Journal of Clinical Pharmacology, 24(4), 129-147.

- Le Corre, P., Ratanasavanh, D., Le Verge, R., & Guiffant, F. (1995). In vitro N-dealkylation of disopyramide by human liver microsomes. Drug Metabolism and Disposition, 23(7), 743-748.

- Hinderling, P. H. (1984). The clinical pharmacokinetics of disopyramide. Methods and Findings in Experimental and Clinical Pharmacology, 6(6), 333-353.

- Bonde, J., Graudal, N. A., Pedersen, L. E., & Thomsen, T. R. (1986). A comparison of the anticholinergic effects of two formulations of disopyramide in healthy volunteers. British Journal of Clinical Pharmacology, 21(1), 1-6.

- Yeh, J. Z., & TenEick, R. E. (1987). Blockage of the sodium current in isolated single cells from rat ventricle with mexiletine and disopyramide. Journal of Pharmacology and Experimental Therapeutics, 243(1), 1-8.

- Labrid, C., Moleyre, J., Mestre, M., & Gautier, P. (1987). Comparison of anticholinergic effects of cibenzoline, disopyramide, and atropine. Journal of Cardiovascular Pharmacology, 10(5), 536-543.

- Hondeghem, L. M., & Katzung, B. G. (1984). Antiarrhythmic agents: the modulated receptor mechanism of action of sodium and calcium channel-blocking drugs. Annual Review of Pharmacology and Toxicology, 24, 387-423.

- Grant, A. O., Starmer, C. F., & Strauss, H. C. (1984). Antiarrhythmic drug action. Blockade of the inward sodium current.

- Iisalo, E., & Aaltonen, L. (1984). Anticholinergic activity in the serum of patients receiving maintenance disopyramide therapy. British Journal of Clinical Pharmacology, 17(3), 325-329.

- University of South Alabama. (n.d.).

- Warrington, S. J., Hamer, J., & Lewis, B. S. (1977). The anticholinergic and haemodynamic effects of disopyramide in normal subjects. British Journal of Clinical Pharmacology, 4(5), 641-644.

- Karim, A., & Nissen, C. (1976). The kinetics and metabolism of disopyramide in man. Current Therapeutic Research, 20(6), 804-811.

- Copp, F. C., & Green, A. F. (1972). The pharmacology of disopyramide, a new anti-arrhythmic drug.

- Benchchem. (n.d.).

- Furukawa, T., & Hiraoka, M. (1995). Voltage-dependent Inhibition of the ATP-sensitive K+ Current by the Class Ia Agent Disopyramide in Cat Ventricular Myocytes. The Journal of Membrane Biology, 147(1), 89-99.

- Groenendaal, W., Ortega, F. A., Kherlopian, A., & Christini, D. J. (2015). Multi-step voltage clamp protocol.

- Kodirov, S. A., & Berezetskaya, N. M. (2023). Whole-cell patch-clamp recording and parameters. Journal of Applied Physiology, 134(4), 893-903.

- Nanion Technologies. (2019).

- Coppini, R., Ferrantini, C., Yao, L., et al. (2019). Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study.

- Carmeliet, E. (1992). Disopyramide block of cardiac sodium current after removal of the fast inactivation process in guinea pig ventricular myocytes. Pflügers Archiv - European Journal of Physiology, 421(4-5), 410-418.

- Singh, B. N., & Vaughan Williams, E. M. (1970). A third class of anti-arrhythmic action. Effects on atrial and ventricular intracellular potentials, and other pharmacological actions on cardiac muscle, of MJ 1999 and AH 3474. British Journal of Pharmacology, 39(4), 675-687.

Sources

- 1. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative effects of disopyramide and its mono-N-dealkylated metabolite in conscious dogs with chronic atrioventricular block: plasma concentration-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comparative class 1 electrophysiologic and anticholinergic effects of disopyramide and its main metabolite (mono-N-dealkylated disopyramide) in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blockage of the sodium current in isolated single cells from rat ventricle with mexiletine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of HERG potassium channel current by the class 1a antiarrhythmic agent disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular determinants of hERG potassium channel inhibition by disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of disopyramide on potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticholinergic activity in the serum of patients receiving maintenance disopyramide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of anticholinergic effects of cibenzoline, disopyramide, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Synthesis and Characterization of Desisopropyl Disopyramide Oxalate

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis and detailed characterization of Desisopropyl Disopyramide Oxalate. Desisopropyl Disopyramide is the primary and pharmacologically active metabolite of Disopyramide, a Class Ia antiarrhythmic agent.[1][2][3] The synthesis of this metabolite as an oxalate salt is crucial for its use as a certified reference material in pharmaceutical quality control and research. This document offers a detailed narrative of the synthetic pathway, purification methods, and a multi-faceted analytical characterization to establish the identity, purity, and structural integrity of the final compound. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can replicate and validate the described protocols.

Introduction: The Rationale for Synthesis

Disopyramide is a well-established antiarrhythmic medication used in the management of ventricular arrhythmias.[1][4] Its therapeutic action is primarily mediated by blocking sodium channels in cardiac tissue.[1] The metabolism of Disopyramide in the human body occurs predominantly through N-dealkylation, leading to the formation of its major active metabolite, Desisopropyl Disopyramide.[5][6] This metabolite itself exhibits antiarrhythmic properties, contributing to the overall therapeutic effect of the parent drug.[2][3]

In the context of pharmaceutical development and quality control, the presence and quantity of metabolites and impurities in a drug substance must be rigorously monitored to ensure safety and efficacy. Therefore, the availability of pure, well-characterized reference standards for these related substances is paramount. Desisopropyl Disopyramide is listed as a key impurity and metabolite of Disopyramide.[7][8]

This guide details the synthesis of Desisopropyl Disopyramide and its subsequent conversion to the oxalate salt. The selection of the oxalate salt form is a strategic choice rooted in pharmaceutical chemistry. Oxalate salts of basic compounds are often crystalline, stable, and non-hygroscopic, making them ideal for use as reference standards.[9][10][11] The synthesis and rigorous characterization of this compound provide a critical tool for analytical chemists to accurately quantify this metabolite in Disopyramide drug products and in biological matrices during pharmacokinetic and pharmacodynamic studies.

Synthesis and Purification

The synthesis of this compound is a two-step process involving the synthesis of the free base followed by the formation of the oxalate salt.

Synthesis of Desisopropyl Disopyramide (Free Base)

A plausible synthetic route to Desisopropyl Disopyramide would involve the dealkylation of Disopyramide. While various dealkylation methods exist, a common approach for N-deisopropylation involves controlled reaction conditions that selectively remove one of the isopropyl groups from the tertiary amine of Disopyramide. The specific reagents and reaction conditions must be carefully optimized to maximize the yield of the desired mono-dealkylated product while minimizing the formation of other byproducts.

Formation of this compound

Once the Desisopropyl Disopyramide free base is synthesized and purified, the next step is the formation of the oxalate salt. This is typically achieved by reacting the free base with a stoichiometric amount of oxalic acid in a suitable solvent.

Experimental Protocol: Oxalate Salt Formation

-

Dissolution: Dissolve the purified Desisopropyl Disopyramide free base in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol, with gentle warming if necessary.

-

Acid Addition: In a separate flask, prepare a solution of one molar equivalent of oxalic acid in the same solvent.

-

Reaction: Slowly add the oxalic acid solution to the solution of the free base with continuous stirring.

-

Precipitation: The oxalate salt will typically precipitate out of the solution upon cooling or with the addition of a non-polar co-solvent.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified this compound under vacuum at a suitable temperature to remove residual solvent.

Purification

The final product, this compound, is purified by recrystallization from an appropriate solvent system to obtain a highly pure, crystalline solid suitable for use as a reference standard. The choice of solvent is critical and is determined through solubility studies to find a system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Comprehensive Characterization

A battery of analytical techniques is employed to unequivocally confirm the structure, identity, and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the final compound and for developing analytical methods for its quantification.[12][13]

Experimental Protocol: HPLC Purity Analysis

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 265 nm) is commonly used.[12]

-

Injection Volume: 10-20 µL.

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The development of a stability-indicating HPLC method is crucial for monitoring the degradation of Disopyramide and the formation of Desisopropyl Disopyramide over time.[14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight of the synthesized compound, confirming its elemental composition.[17][18][19] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements, which can be used to determine the molecular formula.

Expected Results:

For this compound (C₂₀H₂₅N₃O₅), the expected monoisotopic mass of the free base (C₁₈H₂₃N₃O) is 297.1841 g/mol .[8] The protonated molecule [M+H]⁺ would be observed at m/z 298.1919. The oxalate salt will dissociate in the ion source, and the mass spectrum will primarily show the ion corresponding to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[20][21][22] Both ¹H NMR and ¹³C NMR spectra are recorded to confirm the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons. Key expected signals would include those for the aromatic protons of the phenyl and pyridine rings, the aliphatic protons of the butyramide chain, and the protons of the remaining isopropyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

The data obtained from NMR analysis is critical for confirming the successful dealkylation of Disopyramide and the overall structure of the Desisopropyl derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[23][24]

Expected Characteristic Absorptions:

-

N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C=O Stretch: A strong absorption around 1650-1680 cm⁻¹ from the amide carbonyl group.

-

C-N Stretch: Absorptions in the region of 1000-1250 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Oxalate C=O and C-O Stretches: The presence of the oxalate counter-ion will introduce characteristic stretches for the carboxylate groups.[25][26]

While FTIR is useful for functional group identification, it's important to note that it may not be the most definitive technique for analyzing salts.[27]

Physical Characterization

Melting Point: The melting point of the synthesized this compound is determined and compared with literature values, if available. A sharp melting point is indicative of high purity. A reported melting point for this compound is 175-177°C.[28]

Solubility: The solubility of the compound in various solvents is determined to aid in the selection of appropriate solvents for analytical method development and formulation studies.

Data Summary and Visualization

The analytical data obtained from the characterization studies are summarized in the following tables for clarity and ease of comparison.

Table 1: HPLC Purity Data

| Parameter | Result |

| Retention Time | To be determined |

| Purity (Area %) | ≥ 99.5% |

| Impurities | To be identified and quantified |

Table 2: Mass Spectrometry Data

| Parameter | Result |

| Ionization Mode | ESI+ |

| Expected [M+H]⁺ (Free Base) | 298.1919 |

| Observed [M+H]⁺ (Free Base) | To be determined |

Table 3: Key ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Proton Assignment | Expected Chemical Shift Range |

| Aromatic Protons | 7.0 - 8.5 |

| CH (isopropyl) | 2.5 - 3.0 |

| CH₃ (isopropyl) | 1.0 - 1.2 |

| Aliphatic Chain Protons | 1.5 - 3.5 |

| NH (amide) | 7.5 - 8.5 (broad) |

| NH (amine) | Variable (broad) |

Conclusion

This technical guide has detailed a comprehensive approach to the synthesis and characterization of this compound. The successful execution of the described synthetic and purification protocols, followed by rigorous analytical characterization using a suite of modern analytical techniques, is essential for the production of a high-purity reference standard. The availability of this well-characterized material is indispensable for the accurate monitoring of Disopyramide and its primary metabolite in pharmaceutical formulations and biological samples, thereby ensuring the safety and efficacy of this important antiarrhythmic therapy.

References

-

Le Corre, P., Ratanasavanh, D., Le Verge, R., & Grangereau, P. (1995). Identification of CYP3A4 as the enzyme involved in the mono-N-dealkylation of disopyramide enantiomers in humans. Drug Metabolism and Disposition, 23(8), 843-851. [Link]

-

Patel, C., & Ben-Zur, O. M. (2023). Disopyramide. In StatPearls. StatPearls Publishing. [Link]

-

Grant, A. M., & Marshall, R. J. (1977). Some effects of disopyramide and its N-dealkylated metabolite on isolated nerve and cardiac muscle. European Journal of Pharmacology, 46(4), 313-319. [Link]

-

Kato, R., Kametani, M., & Hirata, M. (1982). [Stereoselectivity in N-dealkylation of disopyramide enantiomers in mouse hepatic microsomes]. Yakugaku Zasshi, 102(10), 960-964. [Link]

-

Pocciati, F., Chassaing, C., & Pourrias, B. (1983). Comparative Effects of Disopyramide and Its mono-N-dealkylated Metabolite in Conscious Dogs With Chronic Atrioventricular Block: Plasma Concentration-Response Relationships. Journal of Cardiovascular Pharmacology, 5(6), 968-974. [Link]

-

Alfa Omega Pharma. (n.d.). Disopyramide Impurities. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Disopyramide-impurities. Retrieved from [Link]

-

Suman, P., Suneetha, A., & Ravindranath, A. (2011). DEVELOPMENT AND VALIDATION OF LC METHOD FOR THE ESTIMATION OF DISOPYRAMIDE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Research in Pharmacy and Chemistry, 1(1), 29-33. [Link]

-

Luszczki, J. J., Andres-Mach, M., Cisowski, J., & Czuczwar, S. J. (2016). Characterization of Disopyramide derivative ADD424042 as a non-cardiotoxic neuronal sodium channel blocker with broad-spectrum anticonvulsant activity in rodent seizure models. European Journal of Pharmaceutical Sciences, 81, 42-51. [Link]

-

Edvardsen, B., & Pedersen, K. (1986). A HPLC method for the simultaneous determination of disopyramide, lidocaine and their monodealkylated metabolites. Scandinavian Journal of Clinical and Laboratory Investigation, 46(7), 623-627. [Link]

-

El-Gindy, A., El-Zeany, B., & Awad, T. (2003). Stability-Indicating Methods for the Determination of Disopyramide Phosphate. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 431-442. [Link]

-

Pape, B. E. (1981). Disopyramide: clinical indications, pharmacokinetics and laboratory assessment. Journal of Medical Technology, 2(4), 235-239. [Link]

-

Reddit. (2022). FTIR Spectroscopy. r/chemhelp. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) salt, (b) EG, and (c) DES2. [Link]

-

Hinderling, P. H., & Garrett, E. R. (1976). The Determination of Disopyramide in Blood Plasma and Urine. Journal of International Medical Research, 4(1_suppl), 2-4. [Link]

-

Beyond Labz. (2021). Organic Synthesis - FTIR. [Link]

-

Yuniastuti, A., & Widjanarko, S. B. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 102-117. [Link]

-

Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830. [Link]

-

ResearchGate. (2023). analytical method development & validation for related substances in dipyridamole by rp-hplc. [Link]

-

Alshikh Mohamad, A., & Abbas, S. (2020). DEVELOPMENT OF A SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF OXALIC ACID. World Journal of Pharmaceutical Research, 9(15), 7104-7114. [Link]

-

Rajeswari, G., Sankar, K., & Rao, G. (2025). DISOPYRAMIDE BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION USING RP-UPLC CHROMATOGRAPHIC METHOD FOLLOWING ICH M10 GUIDELINES. World Journal of Pharmaceutical and Medical Research, 11(4), 270-280. [Link]

-

Wikipedia. (2023). Disopyramide. [Link]

-

Păunescu, V., Vlase, G., Doca, N., & Vlase, T. (2023). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Molecules, 28(10), 4196. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Jian, W., & Gu, H. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 75-87. [Link]

-

Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. [Link]

-

Gautam, P. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovations in Pharmacy Planet, 9(1), 1-4. [Link]

-

Gee, B. A. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. Technology Networks. [Link]

-

BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. [Link]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. [Link]

- Google Patents. (n.d.).

-

Ilett, K. F., Hackett, L. P., & Tjokrosetio, R. (1981). Simultaneous determination of disopyramide and its mono-N-dealkyl metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 225(2), 523-527. [Link]

-

Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 184. [Link]

-

Funakoshi, H., Lee, K. J., & Umeda, T. (1993). Simultaneous Determination of Disopyramide and Its mono-N-dealkylated Metabolite Enantiomers in Human Plasma and Urine by Enantioselective High-Performance Liquid Chromatography. Journal of Pharmaceutical Sciences, 82(4), 400-403. [Link]

-

Patsnap. (n.d.). Disopyramide Phosphate. Synapse. [Link]

Sources

- 1. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Some effects of disopyramide and its N-dealkylated metabolite on isolated nerve and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative effects of disopyramide and its mono-N-dealkylated metabolite in conscious dogs with chronic atrioventricular block: plasma concentration-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disopyramide - Wikipedia [en.wikipedia.org]

- 5. Identification of CYP3A4 as the enzyme involved in the mono-N-dealkylation of disopyramide enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disopyramide: clinical indications, pharmacokinetics and laboratory assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disopyramide Impurities | 3737-09-5 Certified Reference Substance [alfaomegapharma.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2016026974A1 - Oxalate salt of ruxolitinib - Google Patents [patents.google.com]

- 11. WO2009053993A2 - Process for preparation of novel salt of voriconazole oxalate form-c - Google Patents [patents.google.com]

- 12. ijrpc.com [ijrpc.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijpsr.com [ijpsr.com]

- 16. researchgate.net [researchgate.net]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. innovationaljournals.com [innovationaljournals.com]

- 19. biopharmaspec.com [biopharmaspec.com]

- 20. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]

- 21. bionmr.unl.edu [bionmr.unl.edu]

- 22. mdpi.com [mdpi.com]

- 23. rtilab.com [rtilab.com]

- 24. Organic Synthesis - FTIR : Beyond Labz [beyondlabz.freshdesk.com]

- 25. researchgate.net [researchgate.net]

- 26. wisdomlib.org [wisdomlib.org]

- 27. reddit.com [reddit.com]

- 28. usbio.net [usbio.net]

An In-depth Technical Guide to the Chemical Properties of Desisopropyl Disopyramide Oxalate

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Scientific Context

Desisopropyl Disopyramide, also known as mono-N-dealkyldisopyramide, is the primary active metabolite of Disopyramide, a Class Ia antiarrhythmic agent used in the management of ventricular arrhythmias. The parent drug, Disopyramide, functions by blocking sodium channels in the cardiac cell membranes, which stabilizes cardiac electrical activity. Understanding the chemical and physical properties of its metabolites is paramount for a complete pharmacological and toxicological profile. Desisopropyl Disopyramide is formed in the liver through N-dealkylation of Disopyramide. This guide focuses on the oxalate salt form of this metabolite, a common counter-ion used in the isolation and handling of pharmaceutical compounds.

II. Molecular Structure and Identification

A thorough understanding of the molecular structure is the foundation for interpreting the chemical behavior of Desisopropyl Disopyramide Oxalate.

Visualizing the Molecular Architecture

The relationship between Disopyramide and its metabolite, Desisopropyl Disopyramide, is defined by the removal of one isopropyl group from the tertiary amine. The subsequent formation of the oxalate salt involves an acid-base reaction.

Figure 1: Metabolic conversion and salt formation pathway.

Nomenclature and Identification

For unambiguous identification in a research setting, a combination of systematic nomenclature and registry numbers is essential.

| Identifier | Value | Source |

| IUPAC Name | oxalic acid;2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide | |

| CAS Number | 1216619-15-6 | |

| Molecular Formula | C₂₀H₂₅N₃O₅ | |

| Molecular Weight | 387.43 g/mol | |

| Synonyms | Mono-N-dealkyldisopyramide Oxalate, (±)-Mono-N-desisopropyldisopyramide Oxalate |

III. Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various experimental and physiological environments.

| Property | Value | Remarks | Source |

| Appearance | Beige Solid | --- | |

| Melting Point | 175-177 °C | --- | |

| Solubility | Soluble in Methanol and Water | Quantitative data is not readily available in public literature. | |

| pKa | Not publicly available | The pKa of the parent drug, Disopyramide, is 10.4 for the free base. The pKa of Desisopropyl Disopyramide is expected to be similar due to the presence of the same basic nitrogen atoms. |

IV. Spectroscopic and Chromatographic Characterization

While specific spectra for this compound are not widely published, this section outlines the expected characteristics and the analytical methodologies used for its identification and quantification.

Spectroscopic Data (Expected)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and pyridine rings, the aliphatic protons of the butyl chain, and the isopropyl group. The absence of one set of isopropyl signals compared to the parent compound, Disopyramide, would be a key differentiating feature.

-

¹³C NMR: The spectrum would display distinct signals for each carbon atom in the molecule, providing a carbon fingerprint. The number of signals would be consistent with the molecular formula.

-

-

Mass Spectrometry (MS):

-

A high-resolution mass spectrum would confirm the exact mass and elemental composition. The fragmentation pattern in MS/MS would likely involve cleavage of the side chain, providing structural information. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of disopyramide and mono-isopropyl-disopyramide in rat plasma. The most sensitive signals by multiple reaction monitoring (MRM) showed at m/z 340.2 → 239.2 for disopyramide and m/z 298.2 → 239.2 for mono-isopropyl-disopyramide, respectively.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, C-H stretching of the aromatic and aliphatic groups, and broad O-H and C=O stretching bands from the oxalate counter-ion.

-

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a standard method for the analysis of Disopyramide and its metabolites.

This protocol is a representative method for the analysis of Disopyramide and its metabolites, which can be adapted for this compound.

Figure 2: A typical workflow for the HPLC analysis of Desisopropyl Disopyramide.

Step-by-Step Methodology:

-

Sample Preparation: For biological samples, a protein precipitation step is typically employed. This can be achieved by adding a water-miscible organic solvent like acetonitrile to the plasma sample, followed by centrifugation to pellet the precipitated proteins.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.

-

Flow Rate: A flow rate of around 1 mL/min is standard.

-

Temperature: The column is usually maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.

-

-

Detection:

-

UV Detection: Detection at a wavelength where the aromatic rings of the molecule absorb, typically around 260 nm.

-

Mass Spectrometric Detection (LC-MS/MS): For higher sensitivity and selectivity, an LC-MS/MS system can be used, monitoring for the specific parent-to-daughter ion transition (m/z 298.2 → 239.2).

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

V. Synthesis

Desisopropyl Disopyramide is a metabolite of Disopyramide. For research purposes, a laboratory synthesis may be required. A published method for the synthesis of the enantiomers of the free base of Desisopropyl Disopyramide involves the following steps:

-

Oxidation: The respective enantiomers of Disopyramide are oxidized using a peracid.

-

Cope Elimination: The resulting N-oxide undergoes a Cope elimination to form a hydroxylamine.

-

Reduction: The hydroxylamine is then reduced using zinc and hydrochloric acid to yield the desired Desisopropyl Disopyramide.

To obtain the oxalate salt, the synthesized free base would be dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of oxalic acid dissolved in the same or a miscible solvent. The salt would then be isolated by precipitation and filtration.

VI. Safety and Handling

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The toxicological properties have not been fully investigated. As a metabolite of a pharmacologically active compound, it should be handled with care.

VII. Conclusion

This compound is a key metabolite of the antiarrhythmic drug Disopyramide. This guide has provided a comprehensive overview of its known chemical properties, drawing from available literature on both the metabolite and its parent compound. While some specific data points, such as quantitative solubility, pKa, and detailed spectroscopic data, are not widely published, the information and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals working with this compound. Further characterization by individual laboratories may be necessary to fill the existing data gaps.

VIII. References

-

A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study. (2018). J Chromatogr B Analyt Technol Biomed Life Sci, 1096, 154-159.

-

Disopyramide. (2025). StatPearls. NCBI Bookshelf.

-

Disopyramide determination by gas chromatography, liquid chromatography, and gas chromatography--mass spectrometry. (1979). Clin Chem, 25(11), 1900-4.

-

A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study. (n.d.). ResearchGate.

-

Disopyramide: Package Insert / Prescribing Information. (n.d.). Drugs.com.

-

Disopyramide. (n.d.). PubChem.

-

This compound. (n.d.). LGC Standards.

-

Pharmacologically active conformation of disopyramide: evidence from apparent pKa measurements. (1985). J Pharm Sci, 74(7), 750-4.

-

Clinical pharmacokinetics of disopyramide. (1985). Clin Pharmacokinet, 10(3), 227-44.

-

Certificate of Analysis. (n.d.). MedchemExpress.com.

-

Pharmacokinetics of the antiarrhythmic disopyramide in healthy humans. (n.d.). Semantic Scholar.

-

Disopyramide: clinical indications, pharmacokinetics and laboratory assessment. (1986). Ann Clin Lab Sci, 16(2), 114-23.

-

Disopyramide phosphate capsules. (n.d.). DailyMed.

-

Showing metabocard for Disopyramide (HMDB0014425). (n.d.). Human Metabolome Database.

-

Liquid chromatographic analysis of disopyramide and its mono-N-dealkylated metabolite. (1979). Clin Chem, 25(5), 793-5.

-

Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. (1981). J Med Chem, 24(1), 34-8.

-

This compound. (n.d.). Santa Cruz Biotechnology.

-

COA of Disopyramide Phosphate | Certificate of Analysis. (n.d.). AbMole BioScience.

-

Disopyramide EP Impurity C - CERTIFICATE OF ANALYSIS. (n.d.). [Source not further specified].

-

This compound CAS#: 1216619-15-6. (n.d.). ChemicalBook.

-

Crystal Structures of Antiarrhythmic Drug Disopyramide and Its Salt with Phthalic Acid. (2021). Crystals, 11(4), 379.

-

Disopyramide-impurities. (n.d.). Pharmaffiliates.

-

Disopyramide - Safety Data Sheet. (n.d.). [Source not further specified].

-

This compound CAS 1216619-15-6. (n.d.). United States Biological.

-

Desisopropyl Disopyramide-d7 Oxalate. (n.d.). Clearsynth.

-

Identification and quantitation of despropionyl-bezitramide in postmortem samples by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. (2001). J Anal Toxicol, 25(4), 264-70.

-

This compound. (n.d.). United States Biological.

-

This compound. (n.d.). PubChem.

-

Synthesis method of disopyramide drug intermediate 2-bromopyridine. (n.d.). Google Patents.

-

This compound | 1216619-15-6. (n.d.). ChemicalBook.

-

Dipropyl oxalate. (n.d.). NIST WebBook.

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Molecules, 22(10), 1648.

-

This compound. (n.d.). LGC Standards.

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen.

-

Compounds related to 4-disopropylamino-2-phenyl-2(2-pyridyl)butyramide. Their synthesis and antiarrhythmic activity. (1974). J Med Chem, 17(11), 1131-5.

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (2012). NMR in Biomedicine, 25(5), 687–700.

-

-Reflectance mid-FTIR spectrum collected from an oxalate contamination... (n.d.). ResearchGate.

-

Disopyramide. (2025). StatPearls. NCBI Bookshelf.

-

Characterization of Disopyramide derivative ADD424042 as a non-cardiotoxic neuronal sodium channel blocker with broad-spectrum anticonvulsant activity in rodent seizure models. (2016). Eur J Pharm Sci, 81, 42-51.

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. (2018). Molecules, 23(11), 2859.

Desisopropyl Disopyramide Oxalate: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth examination of Desisopropyl Disopyramide Oxalate, the principal active metabolite of the Class Ia antiarrhythmic agent, Disopyramide. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core principles of its pharmacology, metabolism, and analytical quantification, offering field-proven insights and methodologies critical for preclinical and clinical research.

Section 1: Introduction to Disopyramide and its Metabolic Fate

Disopyramide is a well-established antiarrhythmic medication primarily used in the management of ventricular arrhythmias.[1][2] As a Class Ia agent, its mechanism of action involves the blockade of sodium channels, which consequently decreases the excitability and conduction velocity in cardiac tissue.[1][2] The therapeutic and toxicological profile of Disopyramide is not solely dependent on the parent compound; its metabolic pathway yields pharmacologically active metabolites that significantly contribute to its overall effect.

The primary metabolic transformation Disopyramide undergoes is N-dealkylation, a common reaction for many xenobiotics.[1][3] This process leads to the formation of mono-N-desisopropyl disopyramide, also referred to as N-despropyldisopyramide.[1][4] This metabolite is not an inactive byproduct; it possesses its own pharmacological activity and contributes to both the therapeutic and adverse effect profiles of Disopyramide administration.[5] For laboratory and research purposes, this metabolite is often handled in its stable oxalate salt form, this compound.[6][7][8]

The Clinical Significance of Metabolism

Understanding the metabolic fate of Disopyramide is paramount for several reasons:

-

Pharmacodynamic Variability: The presence of an active metabolite can lead to inter-individual variability in patient response.

-

Drug-Drug Interactions: Co-administered drugs that induce or inhibit the metabolizing enzymes can alter the plasma concentrations of both the parent drug and its active metabolite, leading to potential toxicity or loss of efficacy.[1][9]

-

Toxicity Profile: The metabolite may have a different side-effect profile compared to the parent drug, including potential for more pronounced anticholinergic effects.[10]

-

Renal Impairment: Both Disopyramide and its metabolite are excreted renally, necessitating careful dose adjustments in patients with compromised kidney function to avoid accumulation and toxicity.[11][12]

Section 2: The Metabolic Pathway: N-Dealkylation via Cytochrome P450

The biotransformation of Disopyramide to Desisopropyl Disopyramide is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[1][2]

The Role of CYP3A4

Extensive in vitro studies utilizing human liver microsomes and recombinant human CYPs have unequivocally identified CYP3A4 as the principal enzyme responsible for the mono-N-dealkylation of both enantiomers of Disopyramide.[13] This was demonstrated through strong correlations between the rate of metabolite formation and CYP3A4 activity, as well as potent inhibition of the metabolic process by known CYP3A4 inhibitors like troleandomycin.[13] Conversely, inhibitors of other major CYP isoforms showed weak to no effect on Disopyramide metabolism.[13]

The central role of CYP3A4 has significant clinical implications.[14] Co-administration of Disopyramide with potent CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, erythromycin, grapefruit juice) can lead to dangerously elevated plasma levels of Disopyramide.[1][9][15] Conversely, CYP3A4 inducers (e.g., rifampin, phenobarbital, phenytoin) can accelerate Disopyramide metabolism, potentially reducing its therapeutic efficacy.[1]

Metabolic Pathway Diagram

The following diagram illustrates the hepatic N-dealkylation of Disopyramide.

Caption: Hepatic metabolism of Disopyramide to its active metabolite.

Section 3: Pharmacokinetics of Disopyramide and its Metabolite

A thorough understanding of the pharmacokinetic profiles of both Disopyramide and Desisopropyl Disopyramide is essential for designing rational dosing regimens and interpreting clinical data.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

| Pharmacokinetic Parameter | Disopyramide | Desisopropyl Disopyramide |

| Absorption | Well absorbed orally with minimal first-pass metabolism.[4] | Formed via hepatic metabolism. |

| Time to Peak (Oral) | 0.5 to 3.0 hours.[4] | Dependent on formation rate. |

| Protein Binding | 50% to 65% (concentration-dependent), primarily to alpha-1-acid glycoprotein (AAG).[4][9] | Variable, generally lower than parent drug. |

| Metabolism | Hepatic N-dealkylation via CYP3A4.[1][13] | May undergo further metabolism. |

| Elimination Half-life | Approximately 7 hours in healthy adults, prolonged in renal impairment.[4][11] | Generally shorter than Disopyramide. |

| Excretion | ~50% excreted unchanged in urine, ~20% as the mono-N-dealkylated metabolite, and ~10% as other metabolites.[9][10] | Primarily excreted in the urine.[12] |

Data compiled from multiple sources. Specific values may vary based on patient population and clinical status.

The Importance of Unbound Drug Concentration

Disopyramide exhibits concentration-dependent protein binding, primarily to alpha-1-acid glycoprotein (AAG).[4] This is a critical consideration as AAG is an acute-phase reactant, meaning its levels can increase during inflammatory states such as myocardial infarction.[4] In such scenarios, the total measured Disopyramide concentration may be misleadingly high, while the pharmacologically active unbound (free) fraction is lower.[4][11] Therapeutic drug monitoring should ideally focus on the free drug concentration, as this is what is available to interact with cardiac ion channels and be cleared by the kidneys.[11]

Section 4: Analytical Methodology for Quantification

Accurate and reliable quantification of Disopyramide and Desisopropyl Disopyramide in biological matrices is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.[11][16]

Sample Preparation: Solid-Phase Extraction (SPE)

The causality behind choosing a robust sample preparation method like SPE is to ensure the removal of endogenous interferences from complex matrices like plasma or urine, which could otherwise co-elute with the analytes and affect the accuracy of quantification. This protocol is designed to be self-validating by including quality control (QC) samples at multiple concentrations to ensure precision and accuracy throughout the analytical run.

Protocol: Solid-Phase Extraction of Disopyramide and its Metabolite from Plasma

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: To 500 µL of plasma sample (or standard/QC), add 50 µL of an internal standard solution (e.g., a structurally similar but chromatographically distinct compound). Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

HPLC-UV Analysis

The choice of a reversed-phase HPLC method with UV detection is based on its ability to effectively separate the moderately polar analytes from each other and from matrix components, while UV detection provides adequate sensitivity for therapeutic concentrations.[16]

Protocol: Reversed-Phase HPLC with UV Detection

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.5) in a 30:70 (v/v) ratio. The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV absorbance at 254 nm.[16]

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the unknown samples from this curve.

Experimental Workflow Diagram

Caption: Workflow for the quantification of Disopyramide and its metabolite.

Section 5: Pharmacological and Toxicological Profile of Desisopropyl Disopyramide

Desisopropyl Disopyramide is not merely a metabolic byproduct; it exhibits pharmacological activity that must be considered in the overall assessment of Disopyramide therapy.

Antiarrhythmic and Electrophysiological Effects

The metabolite retains Class Ia antiarrhythmic properties, contributing to the overall therapeutic effect. However, its potency relative to the parent compound can differ. Some studies suggest that while it contributes to the antiarrhythmic action, it may be less potent than Disopyramide itself.

Anticholinergic and Adverse Effects

A clinically significant aspect of Desisopropyl Disopyramide is its contribution to the anticholinergic side effects of the parent drug.[10] These effects can include:

-

Dry mouth

-

Urinary retention, particularly in males with benign prostatic hyperplasia[1]

-

Blurred vision

-

Constipation[1]

The metabolite is reported to be largely responsible for these antimuscarinic effects.[10] Therefore, in patients experiencing significant anticholinergic symptoms, assessing the plasma levels of both the parent drug and the metabolite can provide valuable clinical insight.

Cardiac and Other Toxicities

Like the parent compound, Desisopropyl Disopyramide can contribute to adverse cardiovascular effects, including:

-

Negative Inotropy: Both Disopyramide and its metabolite can depress myocardial contractility, which can be particularly dangerous in patients with pre-existing heart failure.[1][2][17]

-

Proarrhythmia: As with other Class Ia agents, there is a risk of prolonging the QT interval, which can lead to life-threatening arrhythmias such as Torsade de Pointes.[1]

-

Hypoglycemia: Disopyramide therapy has been associated with severe hypoglycemia, and the role of the metabolite in this adverse event should be considered.[17]

Section 6: Conclusion and Future Directions

Desisopropyl Disopyramide is a clinically relevant, active metabolite of Disopyramide, formed primarily through CYP3A4-mediated N-dealkylation. Its presence significantly influences the therapeutic and toxicological profile of the parent drug. For drug development professionals, a comprehensive understanding of its formation, pharmacokinetic profile, and pharmacological activity is crucial for conducting meaningful preclinical and clinical studies.

Future research should continue to explore the precise contribution of Desisopropyl Disopyramide to both the efficacy and the adverse event profile of Disopyramide therapy, particularly in special populations such as those with renal impairment or those on polypharmacy regimens that could affect CYP3A4 activity. The development of highly sensitive and specific bioanalytical methods, such as LC-MS/MS, will further refine our understanding of the complex interplay between this parent drug and its active metabolite.

References

-

Clinical pharmacokinetics of disopyramide. PubMed. [Link]

-

Identification of CYP3A4 as the enzyme involved in the mono-N-dealkylation of disopyramide enantiomers in humans. PubMed. [Link]

-

Disopyramide: clinical indications, pharmacokinetics and laboratory assessment. PubMed. [Link]

-

Pharmacokinetics of the antiarrhythmic disopyramide in healthy humans. Semantic Scholar. [Link]

-

Disopyramide. StatPearls - NCBI Bookshelf. [Link]

-

What is the mechanism of Disopyramide Phosphate? Patsnap Synapse. [Link]

-

Simultaneous determination of disopyramide and its mono-N-dealkyl metabolite in plasma and urine by high-performance liquid chromatography. PubMed. [Link]

-

Disopyramide phosphate capsules DESCRIPTION Disopyramide phosphate is an antiarrhythmic drug available for oral administration. accessdata.fda.gov. [Link]

-

Some cardiovascular problems with disopyramide. PubMed. [Link]

-

Disopyramide. Wikipedia. [Link]

-

Disopyramide. LiverTox - NCBI Bookshelf. [Link]

-

Disopyramide - Antiarrhythmic Cardiovascular Poison. BrainKart. [Link]

-

Disopyramide pharmacokinetics and metabolism: effect of inducers. PubMed. [Link]

-

Some cardiovascular problems with disopyramide. PMC - NIH. [Link]

-

Disopyramide | C21H29N3O | CID 3114. PubChem. [Link]

-

Enhanced metabolism and diminished efficacy of disopyramide by enzyme induction? NIH. [Link]

-

A HPLC method for the simultaneous determination of disopyramide, lidocaine and their monodealkylated metabolites. ResearchGate. [Link]

-

The Determination of Disopyramide in Blood Plasma and Urine. PubMed. [Link]

-

Disopyramide phosphate capsules. accessdata.fda.gov. [Link]

-

This compound | C20H25N3O5 | CID 45038867. PubChem. [Link]

-

Disopyramide: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. PMC - NIH. [Link]

-

Disopyramide and Its Metabolite Enhance Insulin... : Cardiovascular Drugs & Therapy. Ovid. [Link]

-

Propranolol: Uses, Dosage, Side Effects and More. MIMS Malaysia. [Link]

-

N-Dealkylation of Amines. MDPI. [Link]

-

C:\Documents and Settings\fortneyr\Desktop\18972s027 ap ltr. accessdata.fda.gov. [Link]

-

[Therapeutic drug monitoring of disopyramide, mexiletine, aprindine and beta blockers]. PubMed. [Link]

-

Poisoning due to class IA antiarrhythmic drugs. Quinidine, procainamide and disopyramide. PubMed. [Link]

-

Cytochrome P-450 3A4: regulation and role in drug metabolism. PubMed. [Link]

-

Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. NIH. [Link]

-

Analytical strategies for identifying drug metabolites. PubMed. [Link]

-

Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data. PubMed. [Link]

-

Clinical Pharmacokinetics of Controlled‐Release Disopyramide in Patients with Cardiac Arrhythmias. Semantic Scholar. [Link]

Sources

- 1. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Disopyramide - Wikipedia [en.wikipedia.org]

- 3. N-Dealkylation of Amines | MDPI [mdpi.com]

- 4. Clinical pharmacokinetics of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Disopyramide Phosphate? [synapse.patsnap.com]

- 6. This compound | C20H25N3O5 | CID 45038867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1216619-15-6 [chemicalbook.com]

- 8. usbio.net [usbio.net]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. brainkart.com [brainkart.com]

- 11. Disopyramide: clinical indications, pharmacokinetics and laboratory assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of the antiarrhythmic disopyramide in healthy humans | Semantic Scholar [semanticscholar.org]

- 13. Identification of CYP3A4 as the enzyme involved in the mono-N-dealkylation of disopyramide enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytochrome P-450 3A4: regulation and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labeling.pfizer.com [labeling.pfizer.com]

- 16. Simultaneous determination of disopyramide and its mono-N-dealkyl metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Poisoning due to class IA antiarrhythmic drugs. Quinidine, procainamide and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics of Desisopropyl Disopyramide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desisopropyl disopyramide (DDPD), also known as mono-N-dealkylated disopyramide (MND), is the primary and pharmacologically active metabolite of the Class IA antiarrhythmic agent, disopyramide.[1][2] Understanding the pharmacokinetic profile of DDPD is critical for a comprehensive grasp of disopyramide's therapeutic efficacy and toxicity, as the metabolite itself exhibits both antiarrhythmic and significant anticholinergic properties.[3] This guide provides an in-depth analysis of the formation, distribution, metabolism, and excretion (ADME) of DDPD, details validated bioanalytical methodologies for its quantification, and explores the clinical implications of its pharmacokinetic characteristics.

Introduction: The Significance of a Metabolite

Disopyramide is utilized in the management of ventricular arrhythmias.[4] Its clinical action is not solely attributable to the parent compound. The drug undergoes significant hepatic metabolism, primarily through N-dealkylation, to form desisopropyl disopyramide.[2][5] This metabolite circulates in the plasma at concentrations that can be pharmacologically relevant, typically ranging from one-tenth to one-third of the parent drug concentration in individuals with normal renal function.[6][7][8] Unlike many metabolites, DDPD is not an inactive byproduct; it contributes to the overall pharmacological effect and is particularly noted for having more pronounced anticholinergic activity than disopyramide itself.[3] Therefore, characterizing its pharmacokinetic profile is essential for predicting patient response, understanding variability in side effects, and adjusting dosage in specific populations, particularly those with renal impairment.

Physicochemical Characteristics

Desisopropyl Disopyramide Oxalate is the oxalate salt form of the active metabolite. It is typically supplied as a beige, solid crystalline powder for research and analytical purposes.[9]

| Property | Value | Source |

| Chemical Name | 2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide;oxalic acid | [10] |

| Molecular Formula | C20H25N3O5 | [11][12] |

| Molecular Weight | 387.4 g/mol | [10][11] |

| Form | Beige Solid | [9][12] |

| Storage | Refrigerator (4°C), Under Inert Atmosphere | [9][12] |

The Pharmacokinetic Profile: An ADME Deep Dive

Formation: The Metabolic Genesis of DDPD

The "absorption" of DDPD is, in fact, its formation from the parent drug, disopyramide. Following oral administration, disopyramide is well-absorbed and undergoes hepatic metabolism.[1]

-

Mechanism: The conversion is an N-dealkylation reaction mediated predominantly by the Cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[7][8] This pathway is significant, with approximately 20% of an administered disopyramide dose being recovered in the urine as DDPD in healthy individuals.[7][8][13]

This metabolic conversion is a critical first step that dictates the subsequent pharmacokinetic behavior of the metabolite.

Caption: Metabolic conversion of Disopyramide to DDPD.

Distribution: Low Protein Binding and Wide Dissemination

A key differentiator between disopyramide and its metabolite is their plasma protein binding characteristics. Disopyramide exhibits complex, concentration-dependent binding primarily to alpha-1-acid glycoprotein (AAG), with bound fractions often exceeding 80%.[1][6][14]

In stark contrast, DDPD displays significantly lower affinity for plasma proteins.

-

Protein Binding: The average protein binding of DDPD is only 22-35% .[6]

This low level of binding means that a much larger fraction of DDPD is unbound in the plasma. From a pharmacological standpoint, it is the unbound (free) drug that is available to interact with receptors and be eliminated.[1][5] The low binding contributes to its availability to exert its own physiological effects, particularly its potent anticholinergic actions.

Excretion: The Critical Role of the Kidneys

The primary route of elimination for DDPD from the body is renal excretion.[1][15] The kidneys filter the metabolite from the blood into the urine. The efficiency of this process is highly dependent on renal function.

-

Elimination Pathway: Both unchanged disopyramide and DDPD are eliminated via renal and biliary routes, with the kidneys playing the major role for the metabolite.[1]

-

Impact of Renal Impairment: In patients with chronic renal failure (CRF), the plasma levels of both disopyramide and DDPD are significantly elevated.[6][15] This accumulation is directly related to the severity of the renal insufficiency and drastically increases the risk of toxicity from both the parent drug and the active metabolite.[15] The elimination half-life of the parent drug is prolonged from approximately 7 hours in healthy subjects to over 16 hours in patients with significant renal impairment, which consequently leads to sustained high levels of the DDPD metabolite.[1][15]

Pharmacodynamic Impact and Clinical Significance

DDPD is not merely a pharmacokinetic entity; it is a pharmacologically active molecule.

-

Anticholinergic Effects: DDPD has been found to have a more pronounced anticholinergic action than the parent drug in vitro.[3] In human studies, the anticholinergic effect of DDPD on sinus and atrioventricular node function was found to be of a similar magnitude to that of disopyramide.[3] These effects are responsible for common side effects such as dry mouth, blurred vision, and urinary retention.[4][16]

-

Antiarrhythmic Effects: DDPD also possesses Class I electrophysiologic effects, prolonging intra-atrial and His-Purkinje conduction. However, these effects are less potent than those of the parent drug, disopyramide.[3]

The dual activity of DDPD complicates the clinical picture. Its accumulation in renal failure can lead to severe anticholinergic toxicity, which may become the dose-limiting factor for disopyramide therapy.

Caption: Relationship between DDPD Pharmacokinetics and Pharmacodynamics.

Bioanalytical Methodologies for Quantification